(4-Methylsulfanylphenyl) acetate
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Overview
Description
4-(Methylthio)phenyl acetate is an organic compound with the molecular formula C9H10O2S It is a derivative of phenyl acetate, where a methylthio group (-SCH3) is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)phenyl acetate typically involves the reaction of 4-(Methylthio)phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the phenol is replaced by an acetyl group, forming the acetate ester.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. One common method involves the use of cuprous ions and dimethylformamide (DMF) as a solvent, which facilitates the reaction between p-halogenated phenylacetic acid derivatives and sodium methyl mercaptide .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)phenol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)phenyl acetate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect biological pathways and enzyme activities, making it a useful compound in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
4-(Methylthio)phenol: Lacks the acetate group, making it less reactive in esterification reactions.
4-(Methylthio)benzaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
Uniqueness
4-(Methylthio)phenyl acetate is unique due to the presence of both the methylthio and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
50910-13-9 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) acetate |
InChI |
InChI=1S/C9H10O2S/c1-7(10)11-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
SYALUPHWPQJTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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